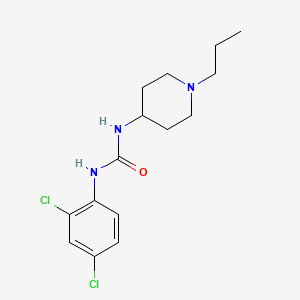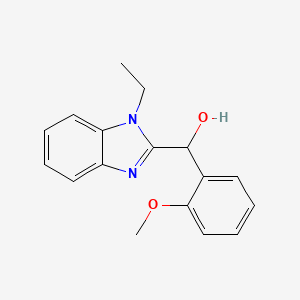
N-(2,4-dichlorophenyl)-N'-(1-propyl-4-piperidinyl)urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2,4-dichlorophenyl)-N'-(1-propyl-4-piperidinyl)urea, commonly known as DPCPX, is a chemical compound that belongs to the class of xanthine derivatives. It is a potent and highly selective antagonist of the adenosine A1 receptor, which plays an important role in regulating various physiological functions in the body. DPCPX has been extensively studied for its potential applications in scientific research, particularly in the fields of pharmacology and neuroscience.
科学的研究の応用
DPCPX has been widely used in scientific research for its selective antagonism of the adenosine A1 receptor. This receptor is widely distributed in the brain and plays an important role in regulating various physiological functions, including sleep, pain perception, and cardiovascular function. DPCPX has been used to study the effects of adenosine A1 receptor antagonism on these functions, as well as to investigate the role of adenosine signaling in various disease states. Some of the key scientific research applications of DPCPX are discussed below.
作用機序
DPCPX exerts its effects by selectively blocking the adenosine A1 receptor. This receptor is a G protein-coupled receptor that is coupled to inhibitory G proteins. Activation of the adenosine A1 receptor leads to the inhibition of adenylate cyclase, which reduces the production of cyclic AMP (cAMP) and activates potassium channels. This results in the hyperpolarization of the cell membrane and the inhibition of neurotransmitter release. By blocking the adenosine A1 receptor, DPCPX prevents these effects and leads to an increase in cAMP levels and the activation of other signaling pathways.
Biochemical and Physiological Effects:
DPCPX has been shown to have a wide range of biochemical and physiological effects, including the modulation of sleep, pain perception, and cardiovascular function. Studies have shown that DPCPX can increase wakefulness and reduce the duration of sleep, suggesting that adenosine signaling plays an important role in regulating sleep-wake cycles. DPCPX has also been shown to reduce pain perception in animal models, suggesting that adenosine signaling may be involved in the modulation of pain. In addition, DPCPX has been shown to have cardioprotective effects in animal models of ischemia-reperfusion injury, suggesting that adenosine signaling may play a role in the regulation of cardiovascular function.
実験室実験の利点と制限
DPCPX has several advantages for use in lab experiments. It is a highly selective antagonist of the adenosine A1 receptor, which allows for the specific modulation of this receptor without affecting other signaling pathways. It is also relatively stable and easy to synthesize, which makes it a convenient tool for scientific research. However, DPCPX also has some limitations. It has a relatively short half-life, which may limit its effectiveness in certain experimental conditions. In addition, its potency may vary depending on the experimental system used, which may require the use of higher concentrations or alternative experimental approaches.
将来の方向性
There are several future directions for the study of DPCPX and its potential applications in scientific research. One area of interest is the role of adenosine signaling in the regulation of neuroinflammation and neurodegeneration. Studies have shown that adenosine signaling can modulate the inflammatory response in the brain and may play a role in the development of neurodegenerative diseases. DPCPX may be a useful tool for investigating these mechanisms and identifying potential therapeutic targets for these conditions. In addition, DPCPX may have potential applications in the treatment of pain and cardiovascular disease, which are areas of ongoing research. Further studies are needed to fully understand the potential applications of DPCPX in these areas.
Conclusion:
DPCPX is a potent and highly selective antagonist of the adenosine A1 receptor that has been extensively studied for its potential applications in scientific research. It has been shown to have a wide range of biochemical and physiological effects, including the modulation of sleep, pain perception, and cardiovascular function. DPCPX has several advantages for use in lab experiments, but also has some limitations. There are several future directions for the study of DPCPX and its potential applications in scientific research, including the role of adenosine signaling in neuroinflammation and neurodegeneration, as well as the potential applications in the treatment of pain and cardiovascular disease.
合成法
The synthesis of DPCPX involves the reaction of 2,4-dichlorophenylisocyanate with 1-propyl-4-piperidinylamine in the presence of a suitable solvent such as tetrahydrofuran or dimethylformamide. The resulting product is then purified by recrystallization or chromatography to obtain DPCPX in its pure form. The chemical structure of DPCPX is shown below:
特性
IUPAC Name |
1-(2,4-dichlorophenyl)-3-(1-propylpiperidin-4-yl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21Cl2N3O/c1-2-7-20-8-5-12(6-9-20)18-15(21)19-14-4-3-11(16)10-13(14)17/h3-4,10,12H,2,5-9H2,1H3,(H2,18,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WQXIGIQXPCYPKH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1CCC(CC1)NC(=O)NC2=C(C=C(C=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21Cl2N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-cyclopropyl-4-{4-[(3-methyl-2-pyridinyl)methyl]-1-piperazinyl}-2-pyridinecarboxamide](/img/structure/B5482216.png)
![N-(5-chloro-2,4-dimethoxyphenyl)-4,7,7-trimethyl-3-oxo-2-oxabicyclo[2.2.1]heptane-1-carboxamide](/img/structure/B5482223.png)
![ethyl 5-(2-methoxyphenyl)-7-methyl-3-oxo-2-[4-(2-propyn-1-yloxy)benzylidene]-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B5482237.png)
![3-[(4-ethyl-1-piperazinyl)acetyl]-3,9-diazaspiro[5.5]undecane dihydrochloride](/img/structure/B5482238.png)

![N-(2-{[6-(4,5-dimethyl-1H-imidazol-1-yl)-4-pyrimidinyl]amino}ethyl)-3-methylbenzenesulfonamide](/img/structure/B5482246.png)
![(3R*,3aR*,7aR*)-1-(6-methylpyridazin-3-yl)-3-phenyloctahydro-4,7-ethanopyrrolo[3,2-b]pyridine](/img/structure/B5482252.png)

![N-(2,5-dimethoxyphenyl)-2-[4-(3-fluorobenzyl)-1-piperazinyl]acetamide](/img/structure/B5482257.png)
![3-ethyl-5-methyl-N-[4-(1-piperidinylsulfonyl)phenyl]-4-isoxazolecarboxamide](/img/structure/B5482272.png)
![8-(1,3-thiazol-2-ylmethyl)-1-oxa-8-azaspiro[4.6]undecan-9-one](/img/structure/B5482276.png)
![1-[2-(2,3-dihydro-1H-inden-5-yloxy)ethyl]-1H-imidazole hydrochloride](/img/structure/B5482283.png)

![5-fluoro-2-{1-[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]-2-pyrrolidinyl}-1H-benzimidazole](/img/structure/B5482299.png)